molecular formula C15H15N3O3 B2987826 2-((5-(Tert-butyl)-1,2,4-oxadiazol-3-yl)methyl)isoindoline-1,3-dione CAS No. 2034316-79-3

2-((5-(Tert-butyl)-1,2,4-oxadiazol-3-yl)methyl)isoindoline-1,3-dione

Cat. No. B2987826
M. Wt: 285.303
InChI Key: BEWOAYDUVTYPFA-UHFFFAOYSA-N
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Description

The compound “2-((5-(Tert-butyl)-1,2,4-oxadiazol-3-yl)methyl)isoindoline-1,3-dione” is a complex organic molecule. It contains an isoindoline-1,3-dione group, which is a type of heterocyclic compound, and a 1,2,4-oxadiazole group, which is another type of heterocycle that contains oxygen and nitrogen atoms .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography . These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds present .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups present. For example, the oxadiazole ring might participate in nucleophilic substitution reactions, while the isoindoline ring might undergo electrophilic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined by factors like its molecular structure and the types of functional groups present .

Scientific Research Applications

Synthesis and Characterization

  • Novel bioactive 1,2,4-oxadiazole natural product analogs bearing the N-phenylmaleimide and N-phenylsuccinimide moieties were synthesized and tested for antitumor activity. One compound exhibited potent antitumor activity with a mean IC50 value of approximately 9.4 µM, highlighting the potential for further development in cancer therapy (Maftei et al., 2013).
  • A novel beta-diketone with an electro-transporting oxadiazole group was prepared and characterized for its photoluminescence properties. The energy absorbed by the organic ligands was efficiently transferred to the central Eu(3+) ions, showing intensely red emissions. This compound is a promising candidate for organic light-emitting diodes (OLEDs) applications (Xiang et al., 2006).

Antioxidant Activity

  • 2,6-Di-tert-butyl-4-(5-aryl-1,3,4-oxadiazol-2-yl)phenols were synthesized and evaluated for their antioxidant activity. Compounds exhibited significant free-radical scavenging ability, demonstrating the potential for use as antioxidants in various applications (Shakir et al., 2014).

Metal Complex Synthesis

  • A novel quadridentate compound containing an oxadiazole group was synthesized and used to obtain a dinuclear Eu3+ complex. This complex showed enhanced photoluminescent properties compared to a benchmark, indicating its potential in photoluminescence applications (Zhen-jun, 2011).

Safety And Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and potential for bioaccumulation . Proper safety measures should be taken when handling it, including the use of personal protective equipment .

Future Directions

The future research directions for this compound could include exploring its potential uses, studying its reactivity under different conditions, and developing more efficient methods for its synthesis .

properties

IUPAC Name

2-[(5-tert-butyl-1,2,4-oxadiazol-3-yl)methyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O3/c1-15(2,3)14-16-11(17-21-14)8-18-12(19)9-6-4-5-7-10(9)13(18)20/h4-7H,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEWOAYDUVTYPFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NC(=NO1)CN2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((5-(Tert-butyl)-1,2,4-oxadiazol-3-yl)methyl)isoindoline-1,3-dione

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